Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate

Protecting group strategy Solid-phase synthesis Tropane alkaloid synthesis

Tert-Butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1307254-47-2) is a bicyclic carbamate belonging to the 8-azabicyclo[3.2.1]octane (tropane) family. Its structure integrates a rigid [3.2.1] scaffold with a tertiary alcohol and pendant phenyl group at the 3-position, capped by a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 1307254-47-2
Cat. No. B1382736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate
CAS1307254-47-2
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-14-9-10-15(19)12-18(21,11-14)13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3
InChIKeyJLINYSUXYOSNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate (CAS 1307254-47-2): A Protected Tropane Scaffold for CNS-Oriented Medicinal Chemistry


Tert-Butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1307254-47-2) is a bicyclic carbamate belonging to the 8-azabicyclo[3.2.1]octane (tropane) family. Its structure integrates a rigid [3.2.1] scaffold with a tertiary alcohol and pendant phenyl group at the 3-position, capped by a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen [1]. This substitution pattern distinguishes it from simpler tropane building blocks by embedding both hydrogen-bond donor/acceptor functionality and aromatic character into a single, stereochemically defined intermediate. The compound is primarily employed as a late-stage building block in the synthesis of CNS-targeted small molecules, particularly monoamine reuptake inhibitors and nociceptin opioid receptor (NOP) agonists [2].

Procurement Risk in Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate: Why Scaffold-Level Substitution Is Not Straightforward


Substituting Tert-Butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate with a generic tropane building block introduces quantifiable synthetic and pharmacological risk. The Boc group provides orthogonal nitrogen protection that is selectively cleavable under mild acidic conditions (TFA or HCl/dioxane) without perturbing the tertiary alcohol or the phenyl substituent [1]. Replacing this with an N-methyl analog (e.g., CAS 22932-25-8) permanently locks the amine as a tertiary amine, eliminating the possibility of late-stage N–H diversification. Conversely, using the unprotected 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 37511-62-9) introduces a free secondary amine that participates in competing reactions during downstream couplings, often reducing overall yields by 15–30% due to side-product formation [2]. The 3-phenyl-3-hydroxy substitution further differentiates this intermediate from the simpler N-Boc-nortropine (CAS 194222-05-4), which lacks the aromatic moiety and therefore cannot directly access the 3-aryl-tropane pharmacophore that is critical for binding to monoamine transporters and NOP receptors [3].

Quantitative Differentiation Evidence: Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate vs. Closest Analogs


Orthogonal N-Boc Protection Enables Selective Deprotection Without Scaffold Erosion

The N-Boc group on CAS 1307254-47-2 can be quantitatively removed using TFA/CH₂Cl₂ (1:1, 30 min, rt) to liberate the free secondary amine with >95% conversion, while the tertiary 3-hydroxy and 3-phenyl substituents remain intact. By contrast, the N-methyl analog (CAS 22932-25-8) is incompatible with late-stage N-demethylation under any practical synthetic conditions, and the free amine analog (CAS 37511-62-9) requires re-protection before electrophilic couplings, adding 1–2 synthetic steps [1].

Protecting group strategy Solid-phase synthesis Tropane alkaloid synthesis

3-Phenyl-3-Hydroxy Substitution Provides a Pre-Installed Aryl Pharmacophore for CNS Target Engagement

The 3-phenyl-3-hydroxy motif on the 8-azabicyclo[3.2.1]octane scaffold is a critical pharmacophoric element for dopamine transporter (DAT) and serotonin transporter (SERT) binding. In the 3-phenyltropane series, compounds bearing a 3β-phenyl substituent exhibit DAT IC₅₀ values of 1–100 nM, whereas analogs lacking the phenyl group (e.g., N-Boc-nortropine, CAS 194222-05-4) show negligible DAT affinity (IC₅₀ > 10,000 nM) [1]. The 3-hydroxy group further contributes hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors for CAS 1307254-47-2 vs. 1 H-bond donor, 2 H-bond acceptors for CAS 194222-05-4), which can modulate pharmacokinetic properties of downstream products [2].

Monoamine transporter DAT binding Structure-activity relationship

Commercial Purity Benchmarking: Consistent 95%+ Purity Across Multiple Vendors Reduces Purification Burden

CAS 1307254-47-2 is commercially available at ≥95% purity from multiple independent suppliers (Fluorochem, CymitQuimica/Biosynth, ABCR, MolCore, Chemenu), with select vendors offering batches at ≥98% purity (MolCore NLT 98%) . This contrasts with the 3-keto analog (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 185099-67-6), which is typically supplied at 95% purity but is prone to hydrate formation and gradual degradation upon storage, necessitating re-purification before use . The tertiary alcohol in CAS 1307254-47-2 provides greater chemical stability compared to the ketone, reducing procurement risk for multi-step campaigns.

Building block procurement HPLC purity Quality control

Favorable LogP and Fractional sp³ Character Support CNS Multiparameter Optimization (MPO) Scores

The computed physicochemical properties of CAS 1307254-47-2 (XLogP3 = 2.9, Fsp³ = 0.61, MW = 303.4, HBD = 1, HBA = 3) place it within the favorable CNS MPO (multiparameter optimization) space defined by Wager et al. (CNS MPO score ≥4) [1]. By comparison, the 3-keto analog (CAS 185099-67-6) has a lower Fsp³ (0.50) and lacks a hydrogen-bond donor, reducing its CNS MPO desirability. The simpler N-Boc-nortropine (CAS 194222-05-4) has a lower molecular weight (227.3) and LogP (1.1), limiting its utility for targets requiring lipophilic aromatic interactions [2]. These properties are inherited by downstream products, making CAS 1307254-47-2 a more attractive entry point for CNS lead generation libraries.

CNS drug-likeness Physicochemical properties Lead optimization

Dual Derivatization Handles (3-OH and N-Boc) Enable Divergent Library Synthesis from a Single Intermediate

CAS 1307254-47-2 offers two chemically orthogonal derivatization points: (i) the Boc-protected nitrogen, which upon deprotection can be functionalized via reductive amination, amide coupling, or sulfonylation; and (ii) the tertiary hydroxyl group, which can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement [1]. In contrast, the 3-keto analog (CAS 185099-67-6) provides only one diversification vector (reductive amination at the ketone), while the fully deprotected 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 37511-62-9) presents two reactive sites (NH and OH) without orthogonal protection, leading to complex product mixtures in parallel chemistry workflows [2].

Parallel synthesis Fragment-based drug discovery Scaffold decoration

Optimal Use Cases for Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate Based on Quantified Differentiation Evidence


Late-Stage Diversification of CNS Lead Series Targeting Monoamine Transporters (DAT, SERT, NET)

Leverage the pre-installed 3-phenyl pharmacophore to access SAR around the tropane nitrogen. After Boc deprotection (TFA/CH₂Cl₂, >95% conversion), the liberated secondary amine can be functionalized with diverse alkyl, acyl, or sulfonyl groups to modulate DAT/SERT/NET selectivity. The 3-hydroxy group provides an additional handle for probing hydrogen-bonding interactions in the transporter binding pocket. This approach has been validated in the 3-phenyltropane series, where N-substitution patterns drive selectivity among the three monoamine transporters [1].

NOP Receptor Agonist Development Using the 3-Phenyl-3-Hydroxy Tropane Pharmacophore

The 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol core is a recognized pharmacophore for nociceptin opioid receptor (NOP) agonists, exemplified by SCH 221510 (EC₅₀ = 12 nM, Ki = 0.3 nM at NOP) [1]. CAS 1307254-47-2 serves as an ideal protected precursor: Boc deprotection followed by N-alkylation with a bis(2-methylphenyl)methyl group, or analogous diarylmethyl substituents, directly yields NOP-targeted candidates. Starting from this intermediate avoids the need for a late-stage Grignard or organolithium addition to install the 3-phenyl group, which can be low-yielding (40–60%) on complex substrates [2].

Fragment-Based Drug Discovery (FBDD) Library Construction with CNS MPO-Compliant Scaffolds

CAS 1307254-47-2 possesses a CNS MPO-favorable profile (XLogP3 = 2.9, Fsp³ = 0.61, MW = 303.4) [1], making it suitable as a core scaffold for fragment elaboration libraries. Its two orthogonal derivatization handles enable rapid parallel synthesis of 50–200 member libraries for screening against CNS targets. The balanced lipophilicity reduces the risk of generating compounds that fall outside the desired CNS drug space, a common pitfall when starting from more lipophilic or more polar tropane intermediates [2].

Multi-Step Total Synthesis of Tropane Alkaloid Derivatives Requiring Chemoselective Nitrogen Manipulation

In complex synthetic sequences, the Boc group on CAS 1307254-47-2 enables nitrogen to be carried through multiple transformations in protected form, then unveiled at the optimal stage for functionalization. This is particularly valuable when downstream steps involve reagents incompatible with free amines (e.g., organometallics, oxidizing agents). The alternative—starting from the free amine analog (CAS 37511-62-9)—would necessitate a protect/deprotect cycle, adding 2 steps to the synthetic sequence and reducing overall yield by an estimated 20–30% based on class-level comparisons [1].

Quote Request

Request a Quote for Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.